Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]-
Brand Name: Vulcanchem
CAS No.: 502422-29-9
VCID: VC18696206
InChI: InChI=1S/C14H9ClN2O/c15-11-6-2-1-5-10(11)14-17-13(9-18-14)12-7-3-4-8-16-12/h1-9H
SMILES:
Molecular Formula: C14H9ClN2O
Molecular Weight: 256.68 g/mol

Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]-

CAS No.: 502422-29-9

Cat. No.: VC18696206

Molecular Formula: C14H9ClN2O

Molecular Weight: 256.68 g/mol

* For research use only. Not for human or veterinary use.

Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- - 502422-29-9

CAS No. 502422-29-9
Molecular Formula C14H9ClN2O
Molecular Weight 256.68 g/mol
IUPAC Name 2-(2-chlorophenyl)-4-pyridin-2-yl-1,3-oxazole
Standard InChI InChI=1S/C14H9ClN2O/c15-11-6-2-1-5-10(11)14-17-13(9-18-14)12-7-3-4-8-16-12/h1-9H
Standard InChI Key YXDVCVJVOFDWQF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NC(=CO2)C3=CC=CC=N3)Cl

Chemical Identity and Structural Features

Molecular Architecture

Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- belongs to the class of biheterocyclic compounds, characterized by the fusion of pyridine (C₅H₅N) and oxazole (C₃H₃NO) rings. The pyridine ring is substituted at the 2-position with an oxazole group, which itself is functionalized at the 2-position with a 2-chlorophenyl moiety. This arrangement creates a planar, conjugated system that influences the compound’s electronic properties and intermolecular interactions.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.502422-29-9
Molecular FormulaC₁₄H₉ClN₂O
Molecular Weight256.68 g/mol
IUPAC Name2-(2-chlorophenyl)-4-pyridin-2-yl-1,3-oxazole
SMILESC1=CC=C(C(=C1)C2=NC(=CO2)C3=CC=CC=N3)Cl
InChI KeyYXDVCVJVOFDWQF-UHFFFAOYSA-N

The chlorine atom on the phenyl ring introduces electron-withdrawing effects, which may enhance the compound’s stability and reactivity in substitution reactions. The oxazole ring’s nitrogen and oxygen atoms provide sites for hydrogen bonding and coordination with metal ions, suggesting potential applications in catalysis or supramolecular chemistry .

Synthesis and Optimization Strategies

Cyclocondensation Approach

The primary synthetic route to Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- involves a cyclocondensation reaction between 2-chlorobenzaldehyde and a functionalized oxazole precursor. This method leverages the reactivity of aldehyde groups with amines or thioureas to form the oxazole ring. For instance, reacting 2-chlorobenzaldehyde with a pyridine-containing amidine derivative under acidic conditions could yield the target compound via a [3+2] cycloaddition mechanism.

Challenges in Purification

The synthesis of heterocyclic compounds often faces challenges related to regioselectivity and byproduct formation. In the case of Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]-, column chromatography using silica gel and gradient elution (e.g., dichloromethane/methanol mixtures) is typically required to isolate the pure product. The compound’s moderate polarity, inferred from its molecular weight and functional groups, suggests it would elute in intermediate fractions during chromatographic separation .

Physicochemical Properties and Stability

Theoretical Predictions

Computational models predict a density of approximately 1.4 g/cm³ for this compound, similar to other aromatic heterocycles like 2,6-bis(4,5-dihydrooxazol-2-yl)pyridine . The presence of electronegative atoms (Cl, N, O) likely contributes to a melting point above 150°C, though experimental validation is needed. The compound’s logP value, estimated at 2.5–3.0, indicates moderate lipophilicity, which could influence its bioavailability in pharmacological contexts.

Thermal and Oxidative Stability

Future Research Directions

Biological Profiling

Priority should be given to in vitro assays evaluating this compound’s activity against cancer cell lines (e.g., MV4-11 leukemia) and kinase targets (e.g., CDK4/6, EGFR). Comparative studies with palbociclib, a known CDK4/6 inhibitor, could reveal structure-activity relationships .

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